molecular formula C14H13BrN4OS B12183259 3-(6-bromo-1H-indol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide

3-(6-bromo-1H-indol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide

Cat. No.: B12183259
M. Wt: 365.25 g/mol
InChI Key: ANGPCSOOJBJSKY-UHFFFAOYSA-N
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Description

3-(6-bromo-1H-indol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide is a synthetic organic compound that features an indole ring substituted with a bromine atom and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-bromo-1H-indol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide typically involves multi-step organic reactions. A common synthetic route might include:

    Bromination of Indole: The indole ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.

    Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized from appropriate precursors such as thiosemicarbazide and acyl chlorides under acidic conditions.

    Coupling Reaction: The brominated indole and thiadiazole intermediates are coupled using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions could target the bromine substituent or the thiadiazole ring, using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom on the indole ring can be substituted with various nucleophiles (e.g., amines, thiols) under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives of the indole ring.

    Reduction: Reduced forms of the bromine substituent or thiadiazole ring.

    Substitution: Substituted indole derivatives with various functional groups.

Scientific Research Applications

    Medicinal Chemistry: As a lead compound for developing new drugs targeting specific biological pathways.

    Biological Research: Studying its effects on cellular processes and its potential as a biochemical probe.

    Industrial Chemistry: As an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological targets. Generally, it might interact with enzymes or receptors, modulating their activity. The indole and thiadiazole rings could facilitate binding to specific sites on proteins or nucleic acids, influencing cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-bromo-1H-indol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide
  • 3-(6-chloro-1H-indol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide

Uniqueness

The presence of the bromine atom at the 6-position of the indole ring and the specific substitution pattern on the thiadiazole ring make 3-(6-bromo-1H-indol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide unique. This structural uniqueness could result in distinct biological activity and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C14H13BrN4OS

Molecular Weight

365.25 g/mol

IUPAC Name

3-(6-bromoindol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide

InChI

InChI=1S/C14H13BrN4OS/c1-9-17-18-14(21-9)16-13(20)5-7-19-6-4-10-2-3-11(15)8-12(10)19/h2-4,6,8H,5,7H2,1H3,(H,16,18,20)

InChI Key

ANGPCSOOJBJSKY-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)NC(=O)CCN2C=CC3=C2C=C(C=C3)Br

Origin of Product

United States

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